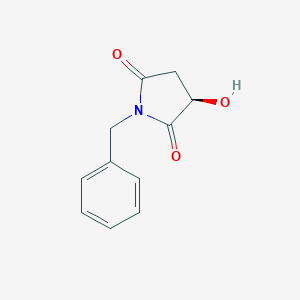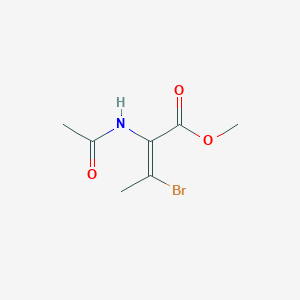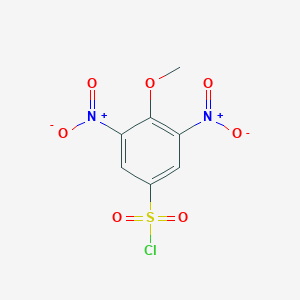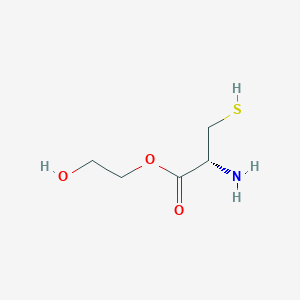
(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Descripción general
Descripción
(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, also known as R-BHDP, is a chiral cyclic imide that has been widely used in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Melting Reaction Synthesis : (R)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione has been synthesized through a melting reaction involving L-malic acid and benzylamine, with optimal conditions at 140℃ for 8 hours (Qiu Fei, 2011).
- Synthesis of Derivatives : It's used as a starting compound in the preparation of analogues of the antibiotic SF-2312, which involves Michaelis–Arbusov reaction and subsequent alkylation (Wamuyu Owotoki et al., 2006).
- Enzymatic Synthesis Method : The compound has been efficiently prepared using enzymatic hydrolysis, particularly with lipase PS from Pseudomonas cepacia, showing high enantioselectivity (H. Tomori et al., 1996).
Chemical Reactions and Properties
- Stereoselective Reduction : The compound serves as an intermediate in the synthesis of natural bioactive compounds, where its reduction using sodium borohydride and metal chlorides was studied for stereochemical outcomes (N. Jumali et al., 2017).
- RhII-Catalyzed Insertion Reactions : It has been used in the preparation of novel, medicinally important Michael acceptors via RhII-catalyzed X–H insertion reactions, aimed at inhibiting thioredoxin reductase, a cancer target (D. Dar'in et al., 2020).
Biocatalysis and Microbial Applications
- Hydroxylation with Microorganisms : The compound has been synthesized through hydroxylation using Sphingomonas sp. HXN-200, demonstrating an effective biocatalytic approach for regio- and stereoselective hydroxylation (Z. Li et al., 2001).
Pharmaceutical Applications
- Antibacterial Activity : Novel dispiropyrrolidines derived from 1-benzyl-3-hydroxypyrrolidine-2,5-dione have shown promising antibacterial activities against various bacteria, indicating its potential in developing antibacterial agents (K. Karthikeyan et al., 2010).
- ACE Inhibitors Synthesis : It has been used in the design of novel angiotensin converting enzyme (ACE) inhibitors, highlighting its significance in cardiovascular drug development (Dinesh Addla et al., 2013).
Propiedades
IUPAC Name |
(3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPKAWKGCQTPCR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453855 | |
| Record name | (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165657-63-6 | |
| Record name | (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)





![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)






